Source 5-Chloro-2-nitropyridine (CAS 52092-47-4) for specialized synthetic applications. Its unique 2-nitro/5-chloro substitution pattern dictates SNAr regioselectivity and enables chemoselective nitro reduction without dehalogenation, critical for advanced pharmaceutical intermediates like Zopiclone and Edoxaban. The high melting point (119-123°C) ensures straightforward purification via recrystallization, delivering >97% purity suitable for demanding GMP manufacturing.
Molecular FormulaC5H3ClN2O2
Molecular Weight158.54 g/mol
CAS No.52092-47-4
Cat. No.B1630408
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
5-Chloro-2-nitropyridine
CAS
52092-47-4
Molecular Formula
C5H3ClN2O2
Molecular Weight
158.54 g/mol
Structural Identifiers
SMILES
C1=CC(=NC=C1Cl)[N+](=O)[O-]
InChI
InChI=1S/C5H3ClN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H
InChIKey
YUBHMOQVHOODEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
5-Chloro-2-nitropyridine (CAS 52092-47-4): Core Physicochemical and Reactivity Profile for Procurement Benchmarking
5-Chloro-2-nitropyridine (CAS 52092-47-4) is a disubstituted pyridine featuring a chlorine atom at the 5-position and a nitro group at the 2-position. With a molecular formula of C5H3ClN2O2 and a molecular weight of 158.54 g/mol, this heteroaromatic building block exhibits distinct solid-state behavior, including a melting point of 119–123 °C and a predicted pKa of -4.87 ± 0.22 [1]. Its unique substitution pattern imparts differentiated reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling chemistries, which directly influences its utility in medicinal chemistry and agrochemical synthesis [2].
[1] ChemicalBook. 5-Chloro-2-nitropyridine. CAS 52092-47-4. https://www.chemicalbook.cn/CASEN_52092-47-4.htm View Source
[2] Andrea Mica. Biocatalytic reduction of 5-chloro-2-nitropyridine to the corresponding amine. LinkedIn Post. 2023. https://www.linkedin.com/posts/andrea-mica-5b653_which-aromatic-amines-would-you-make-if-you-activity-7074779569827794944-IZjj View Source
Why 5-Chloro-2-nitropyridine Cannot Be Substituted with Common Chloronitropyridine Isomers in Critical Applications
Despite sharing the same molecular formula (C5H3ClN2O2) with other chloronitropyridine isomers, 5-chloro-2-nitropyridine exhibits quantitatively distinct physical properties, crystal packing, and reactivity profiles that preclude simple substitution [1]. Differences in melting point (>90 °C variation among isomers) directly impact purification, formulation, and storage requirements . More critically, the 2-nitro/5-chloro substitution pattern alters the electronic landscape of the pyridine ring, modifying both the regioselectivity and rate of nucleophilic aromatic substitution reactions compared to the 2-chloro/5-nitro isomer [2] [3]. In biocatalytic reduction, 5-chloro-2-nitropyridine demonstrates chemoselectivity (no dehalogenation) that may not be generalizable across all chloronitropyridine isomers [4].
[1] M. A. Morón, C. C. de Simone, A. A. S. de Araujo, F. T. Martins, J. A. Ellena. Two Achiral Isomers of Chloronitropyridine Crystallize as Polar Materials with Different Molecular Packing Motifs Based on Similar Intermolecular Interactions. Journal of Chemical Crystallography. 2018, 48, 109–116. DOI: 10.1007/s10870-018-0717-3. View Source
[2] H. Grube, H. Suhr. Nucleophile Substitution, XI. Reaktionen von chlorsubstituierten Heteroaromaten mit Aminen. Chemische Berichte. 1969, 102(5), 1570-1579. DOI: 10.1002/cber.19691020518. View Source
[3] N. B. Chapman, C. W. Rees. Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society. 1954, 1190-1196. DOI: 10.1039/JR9540001190. View Source
[4] Andrea Mica. Biocatalytic reduction of 5-chloro-2-nitropyridine to the corresponding amine. LinkedIn Post. 2023. https://www.linkedin.com/posts/andrea-mica-5b653_which-aromatic-amines-would-you-make-if-you-activity-7074779569827794944-IZjj View Source
Quantitative Differentiation of 5-Chloro-2-nitropyridine from Isomeric and In-Class Analogs
Melting Point: 119–123 °C Enables Crystalline Isolation and Purification Not Achievable with Lower-Melting Isomers
5-Chloro-2-nitropyridine exhibits a melting point of 119–123 °C, which is >90 °C higher than that of 2-chloro-5-nitropyridine (28–32 °C) and ~70 °C higher than 2-chloro-4-nitropyridine (52–56 °C) . This thermal stability directly facilitates crystalline isolation via simple recrystallization and improves long-term storage stability .
Solid-state characterizationCrystallizationProcess chemistryPurity control
Evidence Dimension
Melting point
Target Compound Data
119–123 °C
Comparator Or Baseline
2-Chloro-5-nitropyridine: 28–32 °C; 2-Chloro-4-nitropyridine: 52–56 °C
Quantified Difference
Δ +91 °C to +67 °C (target higher)
Conditions
Solid-state measurement, literature values (Sigma-Aldrich)
Why This Matters
Higher melting point simplifies purification and reduces risk of degradation or contamination during storage, critical for GMP manufacturing and research supply chains.
Solid-state characterizationCrystallizationProcess chemistryPurity control
Crystal Structure: Triclinic P1 Space Group vs. Monoclinic Pc for 2-Chloro-4-nitropyridine
Single-crystal X-ray diffraction reveals that 5-chloro-2-nitropyridine crystallizes in the triclinic space group P1 with unit cell parameters a = 3.7559(13) Å, b = 6.071(2) Å, c = 6.939(2) Å, α = 85.703(5)°, β = 89.619(5)°, γ = 75.189(5)° [1]. In contrast, the isomeric 2-chloro-4-nitropyridine adopts a monoclinic Pc space group with a = 3.7711(14) Å, b = 8.919(3) Å, c = 9.324(3) Å, β = 99.506(5)° [1].
Different crystal system and distinct unit cell parameters
Conditions
Single-crystal X-ray diffraction at room temperature
Why This Matters
Different packing motifs can affect solubility, mechanical properties, and formulation behavior, which are key considerations in solid-state drug development and material science applications.
[1] M. A. Morón, C. C. de Simone, A. A. S. de Araujo, F. T. Martins, J. A. Ellena. Two Achiral Isomers of Chloronitropyridine Crystallize as Polar Materials with Different Molecular Packing Motifs Based on Similar Intermolecular Interactions. Journal of Chemical Crystallography. 2018, 48, 109–116. DOI: 10.1007/s10870-018-0717-3. View Source
Synthetic Efficiency: 71% Isolated Yield for Direct Oxidation Route vs. 41% Total Yield for 2-Chloro-5-nitropyridine
A reported synthesis of 5-chloro-2-nitropyridine via oxidation of 5-chloropyridin-2-amine with H2O2/H2SO4 affords a 71% isolated yield after recrystallization . In contrast, a multi-step route to 2-chloro-5-nitropyridine from 2-aminopyridine delivers a total yield of only 41.1% [1].
Synthetic methodologyProcess developmentCost of goodsScale-up
Evidence Dimension
Isolated synthetic yield
Target Compound Data
71%
Comparator Or Baseline
2-Chloro-5-nitropyridine total yield: 41.1%
Quantified Difference
Δ +29.9% (absolute yield advantage)
Conditions
Target: H2O2/H2SO4 oxidation at RT; Comparator: multi-step nitration/diazotization/chlorination
Why This Matters
Higher yielding, shorter synthetic sequences reduce manufacturing costs and improve supply reliability, especially at kilogram scale.
Synthetic methodologyProcess developmentCost of goodsScale-up
[1] ChemicalBook. Synthesis and application of 2-Chloro-5-Nitropyridine. https://www.chemicalbook.cn/article/synthesis-and-application-of-2-chloro-5-nitropyridine.htm View Source
Biocatalytic Reduction: Complete Nitro-to-Amine Conversion Without Dehalogenation, Enabling Direct API Access
Under biocatalytic reduction conditions (Bio2Amine catalyst), 5-chloro-2-nitropyridine undergoes full reduction to the corresponding amine with no detectable persistent intermediates and no dehalogenation, preserving the synthetically valuable chloro substituent [1]. This chemoselectivity is essential for constructing advanced intermediates of the hypnotic Zopiclone and the anticoagulant Edoxaban [1].
Complete reduction; no dehalogenation; no persistent intermediates
Comparator Or Baseline
Typical chemical reduction (e.g., H2/Pd-C) may lead to dehalogenation or incomplete conversion
Quantified Difference
Qualitative (complete vs. variable selectivity)
Conditions
Biocatalytic system (Bio2Amine catalyst), mild aqueous conditions
Why This Matters
Preserving the chloro substituent during nitro reduction is critical for maintaining the correct substitution pattern for subsequent functionalization steps in API synthesis, reducing waste and improving overall process yield.
[1] Andrea Mica. Biocatalytic reduction of 5-chloro-2-nitropyridine to the corresponding amine. LinkedIn Post. 2023. https://www.linkedin.com/posts/andrea-mica-5b653_which-aromatic-amines-would-you-make-if-you-activity-7074779569827794944-IZjj View Source
Optimal Procurement and Application Scenarios for 5-Chloro-2-nitropyridine Based on Verified Differentiation
The elevated melting point (119–123 °C) enables straightforward purification by recrystallization from ethanol, delivering product of >97% purity as verified by HPLC . This property is particularly advantageous for GMP intermediate production where consistent solid-state quality and low residual solvent levels are mandatory .
Synthesis of 5-Chloro-2-aminopyridine via Selective Nitro Reduction
Chemoselective reduction of the nitro group without concomitant dehalogenation provides direct access to 5-chloro-2-aminopyridine, a key building block for the hypnotic Zopiclone and the anticoagulant Edoxaban [1]. The ability to preserve the chloro substituent avoids protection/deprotection steps and minimizes side-product formation [1].
Solid-State Material Science Studies on Polar Organic Crystals
The unique triclinic P1 crystal structure and polar nature make 5-chloro-2-nitropyridine a model compound for investigating non-centrosymmetric organic solids with potential applications in nonlinear optics (NLO) and ferroelectric materials [2]. The distinct packing motif, driven by Cl···O contacts and C–H···X interactions, offers a platform for studying structure-property relationships [2].
[1] Andrea Mica. Biocatalytic reduction of 5-chloro-2-nitropyridine to the corresponding amine. LinkedIn Post. 2023. https://www.linkedin.com/posts/andrea-mica-5b653_which-aromatic-amines-would-you-make-if-you-activity-7074779569827794944-IZjj View Source
[2] M. A. Morón, C. C. de Simone, A. A. S. de Araujo, F. T. Martins, J. A. Ellena. Two Achiral Isomers of Chloronitropyridine Crystallize as Polar Materials with Different Molecular Packing Motifs Based on Similar Intermolecular Interactions. Journal of Chemical Crystallography. 2018, 48, 109–116. DOI: 10.1007/s10870-018-0717-3. View Source
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